

(3-Chloropyridin-2-yl)methanol CAS number 60588-81-0 characterization

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Compound of Interest

Compound Name: (3-Chloropyridin-2-yl)methanol

Cat. No.: B151493

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Technical Guide: (3-Chloropyridin-2-yl)methanol (CAS 60588-81-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloropyridin-2-yl)methanol, with CAS number 60588-81-0, is a halogenated pyridine derivative. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of the pyridine ring and the influence of halogen substituents on the physicochemical properties of molecules. Pyridine scaffolds are integral components of numerous pharmaceuticals, and chlorinated derivatives often serve as key intermediates in the synthesis of complex molecular architectures. This technical guide provides a summary of the available characterization data, a plausible synthetic protocol, and an overview of its potential applications.

Chemical and Physical Properties

The physicochemical properties of **(3-Chloropyridin-2-yl)methanol** are crucial for its handling, reaction setup, and potential formulation. The data presented below is a combination of information from various chemical suppliers and predicted values.

Property	Value
CAS Number	60588-81-0
Molecular Formula	C ₆ H ₆ CINO
Molecular Weight	143.57 g/mol
IUPAC Name	(3-chloropyridin-2-yl)methanol
Synonyms	3-Chloro-2-pyridinemethanol, (3-Chloro-2-pyridyl)methanol
Appearance	White to off-white solid (typical)
Boiling Point	234.9 ± 25.0 °C (Predicted)
Density	1.324 ± 0.06 g/cm ³ (Predicted)
Purity	Typically available in 95% to ≥98% purity
Storage Temperature	2-8 °C, under an inert atmosphere

Spectroscopic Characterization (Predicted and Analog-Based)

Direct experimental spectra for **(3-Chloropyridin-2-yl)methanol** are not widely available in the public domain. The following data is based on predictions and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR (Predicted):** The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atom in the pyridine ring. A broad singlet for the hydroxyl proton would also be expected, the position of which is dependent on concentration and solvent.
 - Aromatic Protons (3H): Expected in the range of δ 7.0-8.5 ppm.

- Methylene Protons (-CH₂OH, 2H): Expected as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.
- Hydroxyl Proton (-OH, 1H): A broad singlet, variable position.
- ¹³C NMR (Predicted): The carbon-13 NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule.
 - Aromatic Carbons: Five signals expected in the aromatic region (δ 120-150 ppm). The carbon bearing the chlorine atom would be significantly affected.
 - Methylene Carbon (-CH₂OH): Expected in the range of δ 60-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibration Type
3400-3200 (broad)	O-H stretch (hydroxyl group)
3100-3000	C-H stretch (aromatic)
2950-2850	C-H stretch (aliphatic -CH ₂)
~1600, ~1470	C=C and C=N stretching (pyridine ring)
~1050	C-O stretch (primary alcohol)
~800-700	C-Cl stretch

Mass Spectrometry (MS)

- Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 143 and an M+2 peak at m/z 145 with a ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
- Major Fragmentation Pathways:

- Loss of a hydrogen atom to give a peak at m/z 142.
- Loss of the hydroxyl radical ($\bullet\text{OH}$) to give a peak at m/z 126.
- Loss of the hydroxymethyl radical ($\bullet\text{CH}_2\text{OH}$) to give a peak at m/z 112.
- Cleavage of the C-C bond between the pyridine ring and the methanol group.

Experimental Protocols

Plausible Synthesis Route: Reduction of 3-Chloropyridine-2-carboxylic acid

A common method for the synthesis of pyridyl methanols is the reduction of the corresponding carboxylic acid.

Reaction Scheme:

Materials:

- 3-Chloropyridine-2-carboxylic acid
- Lithium aluminum hydride (LiAlH_4) or Borane-tetrahydrofuran complex ($\text{BH}_3\bullet\text{THF}$)
- Anhydrous tetrahydrofuran (THF) or diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl acetate

Procedure:

- A solution of 3-Chloropyridine-2-carboxylic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH_4 in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

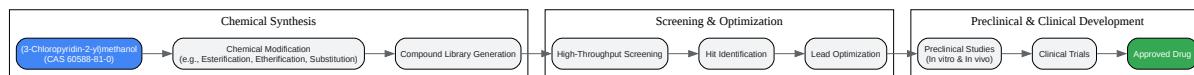
- The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
- The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
- The resulting precipitate is filtered off and washed with THF.
- The combined filtrate is dried over anhydrous Na_2SO_4 , filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions: LiAlH_4 is a highly reactive and flammable reagent that reacts violently with water. All manipulations should be carried out under a strictly anhydrous and inert atmosphere by trained personnel.

Role in Drug Discovery and Development

While specific signaling pathways involving **(3-Chloropyridin-2-yl)methanol** are not documented, its utility lies in its role as a versatile building block in the synthesis of more complex, biologically active molecules. The pyridine ring is a common feature in many approved drugs, and the chloro and hydroxymethyl groups offer handles for further chemical modifications.

The following diagram illustrates a general workflow where a building block like **(3-Chloropyridin-2-yl)methanol** can be utilized in a drug discovery program.



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A generalized workflow for the role of a chemical building block in drug discovery.

Safety and Handling

(3-Chloropyridin-2-yl)methanol should be handled with appropriate safety precautions in a laboratory setting.

- Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.
- Precautionary Statements:
 - Wear protective gloves, eye protection, and face protection.
 - Wash skin thoroughly after handling.
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - If on skin: Wash with plenty of soap and water.
 - Store in a well-ventilated place. Keep container tightly closed.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

(3-Chloropyridin-2-yl)methanol is a valuable chemical intermediate with potential applications in organic synthesis and medicinal chemistry. While detailed experimental characterization data is not readily available in the public domain, its properties can be reasonably predicted based on its structure and data from analogous compounds. The synthetic route outlined provides a plausible method for its preparation. As with any chemical reagent, it should be handled with appropriate safety measures. The continued exploration of pyridine derivatives in drug discovery suggests that building blocks like **(3-Chloropyridin-2-yl)methanol** will remain relevant to the research and development community.

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